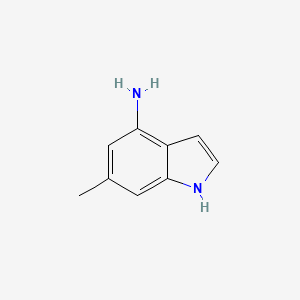

6-methyl-1H-indol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZBDXTVJJTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312483 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-81-0 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1h Indol 4 Amine and Its Analogs

Classical Approaches to Indole (B1671886) Core Construction

Traditional methods for indole synthesis have been refined over more than a century and remain valuable tools in the organic chemist's arsenal. These named reactions often provide reliable routes to a variety of indole derivatives, although they may have limitations regarding substrate scope and reaction conditions.

Fischer Indolization and its Contemporary Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for indole synthesis. wikipedia.orgchemicalbook.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation is followed by a ingentaconnect.comingentaconnect.com-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole. wikipedia.org

For the synthesis of 6-methyl-1H-indol-4-amine, a potential starting material would be (3-amino-4-methylphenyl)hydrazine. Reaction of this hydrazine (B178648) with a suitable aldehyde or ketone under acidic conditions would be expected to yield the desired indole. A key challenge lies in the regioselectivity of the cyclization, especially with unsymmetrical ketones.

Contemporary adaptations of the Fischer synthesis have expanded its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Phenylhydrazine and an aldehyde or ketone |

| Conditions | Acidic (Brønsted or Lewis acids) |

| Key Intermediate | Phenylhydrazone |

| Mechanism | ingentaconnect.comingentaconnect.com-sigmatropic rearrangement |

| Product | Substituted indole |

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, provides a direct route to 5-hydroxyindole (B134679) derivatives. wikipedia.orgbhu.ac.in The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism is believed to proceed through a Michael addition, followed by a nucleophilic attack from the enamine and subsequent elimination. wikipedia.org

While the classical Nenitzescu synthesis yields 5-hydroxyindoles, modifications would be necessary to target the 4-amino substitution pattern of this compound. This could potentially involve starting with a suitably substituted quinone or a different enamine component. The reaction is known to be effective with various substituents, including methyl and methoxy (B1213986) groups. wikipedia.org Solid-phase variations of the Nenitzescu synthesis have also been developed. wikipedia.orgresearchgate.net

Madelung Indole Synthesis

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgpcbiochemres.com This method is one of the few that proceeds via a base-catalyzed thermal cyclization of an N-acyl-o-toluidine. wikipedia.org A hydrolysis step is also required. wikipedia.org

To synthesize this compound using this approach, a potential precursor would be N-(2,4-dimethyl-5-aminophenyl)acetamide or a related N-acyl derivative. The harsh reaction conditions, often requiring temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides, can limit its applicability with sensitive functional groups. wikipedia.orgpcbiochemres.com However, modifications using electron-withdrawing groups can facilitate the reaction under milder conditions. researchgate.net

Reissert Indole Synthesis

The Reissert indole synthesis is a multi-step process that begins with the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate. pcbiochemres.comresearchgate.net The resulting α-keto ester undergoes reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated to the indole. pcbiochemres.com

For the target molecule, 4-methyl-5-nitro-o-xylene could serve as a starting point. Condensation with diethyl oxalate, followed by reduction of the nitro group and cyclization, would lead to the indole core. The Reissert synthesis offers a reliable route to indoles with control over the substitution pattern, although it involves multiple steps.

Other Named Indole Syntheses

Several other named reactions provide versatile pathways to substituted indoles.

Bartoli Indole Synthesis: This reaction is a particularly effective method for the synthesis of 7-substituted indoles. ingentaconnect.comwikipedia.org It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a bulky ortho substituent generally leads to higher yields. wikipedia.org While primarily used for 7-substituted indoles, its principles could potentially be adapted for other substitution patterns.

Hemetsberger Indole Synthesis: Also known as the Hemetsberger–Knittel synthesis, this method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While yields can be good, the instability of the starting azide (B81097) can be a drawback. wikipedia.org The reaction is thought to proceed through a nitrene intermediate. wikipedia.orguninsubria.it

Bischler Indole Synthesis: This synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone. chemicalbook.com A significant challenge with this method is the potential for rearrangements, which can lead to mixtures of products. chemicalbook.com Modern variations, such as an "aryne twist" of the Bischler–Möhlau indole synthesis, have been developed to provide better control over the regiochemistry. rsc.org

Julia Olefination: While primarily a method for forming alkenes, the Julia-Kocienski olefination, a modification of the original Julia olefination, can be applied in the synthesis of complex molecules that may contain an indole core. organicreactions.orgwikipedia.org It involves the reaction of a metalated aryl alkyl sulfone with a carbonyl compound. organicreactions.org

Larock Indole Synthesis: This powerful method utilizes a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgnih.gov It is highly versatile and tolerates a wide range of functional groups. wikipedia.org A key advantage is that it often does not require a protecting group on the aniline (B41778) nitrogen. nih.gov The regioselectivity generally favors the formation of the indole with the bulkier alkyne substituent at the C2 position. nih.gov This method has been used to synthesize a variety of polysubstituted indoles. ub.edu

Modern and Regioselective Synthesis Strategies for Substituted Indoles

Recent advances in organic synthesis have focused on the development of highly regioselective and efficient methods for the construction of substituted indoles, often utilizing transition-metal catalysis and C-H activation strategies. researchgate.netthieme-connect.com These modern approaches offer significant advantages over classical methods, including milder reaction conditions and greater functional group tolerance.

The development of modular strategies allows for the construction of highly substituted indole derivatives with unique substitution patterns. researchgate.net For instance, efficient routes to highly substituted indoles have been developed through the regioselective functionalization of tetrahydroindol-4(5H)-ones, followed by oxidation. nii.ac.jp This approach allows for the synthesis of 4-, 5-, 6-, and 7-substituted indoles. nii.ac.jpcore.ac.uk

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole core. thieme-connect.com For example, the regioselective functionalization at the C4 and C7 positions has been achieved by using directing groups at the C3 and N1 positions, respectively. nii.ac.jp Furthermore, one-pot, two-step processes involving mercury(I)/palladium(II)-catalyzed reactions have been developed for the synthesis of 2-substituted indoles from anilines and terminal acetylenes. mdpi.com These modern methods provide a direct and efficient pathway to functionalized indoles that may be difficult to access through classical syntheses. thieme-connect.com

Table 2: Comparison of Classical and Modern Indole Syntheses

| Synthesis | Key Features | Advantages | Limitations |

| Fischer | Acid-catalyzed cyclization of phenylhydrazones. wikipedia.org | Widely applicable, well-established. | Harsh conditions, potential for regioisomers. |

| Nenitzescu | Condensation of benzoquinones and enamines. wikipedia.org | Direct route to 5-hydroxyindoles. | Limited to specific substitution patterns. |

| Madelung | Base-catalyzed cyclization of N-phenylamides. wikipedia.org | Utilizes readily available starting materials. | Harsh conditions (high temperature, strong base). |

| Reissert | Multi-step synthesis via o-nitrotoluenes. researchgate.net | Good control over substitution. | Multiple synthetic steps required. |

| Bartoli | Reaction of nitroarenes with vinyl Grignard reagents. wikipedia.org | Excellent for 7-substituted indoles. | Requires ortho-substitution on the nitroarene. |

| Larock | Pd-catalyzed annulation of o-iodoanilines and alkynes. wikipedia.org | High regioselectivity, broad functional group tolerance. | Requires pre-functionalized starting materials. |

| Modern C-H Activation | Transition-metal catalyzed direct functionalization. thieme-connect.com | High regioselectivity, mild conditions. | Often requires directing groups. |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of indoles is no exception. Several cross-coupling reactions are instrumental in constructing the indole core or functionalizing it at specific positions.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been employed in the synthesis of indole derivatives. For instance, the coupling of an appropriately substituted bromoindole with a boronic acid can introduce various substituents. nih.gov In a divergent strategy for the synthesis of Dictyodendrin B, a 4-bromoindole (B15604) derivative underwent a Suzuki-Miyaura coupling at the C7 position with 4-iodoanisole, catalyzed by PdCl2(dppf). nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction is a cornerstone for introducing amine functionalities onto aromatic rings, including the indole nucleus. acs.org It provides a direct route to aminoindoles by coupling an amine with a haloindole.

The Ullmann condensation , a copper-catalyzed reaction, has also been utilized for C-N bond formation in the synthesis of indole derivatives. While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option, particularly for large-scale syntheses.

A notable example of copper catalysis is the direct C6-arylation of indoles. By employing an N–P(O)tBu2 directing group and diaryliodonium triflate salts as the coupling partners with a CuO catalyst, a high degree of regioselectivity for the C6 position can be achieved. acs.org This method is distinguished by its mild reaction conditions and avoidance of ligands and additives. acs.org

Rhodium catalysis has also emerged as a powerful tool for the regioselective functionalization of indoles. For instance, dimeric Rh(II) complexes can catalyze the C6-selective alkylation of protic indoles. snnu.edu.cn The regioselectivity is influenced by the choice of substrate and the specific rhodium catalyst used. snnu.edu.cn Furthermore, Rh(III) catalysts, such as [RhCp*Cl2]2, have been effectively used in the synthesis of fused indole systems through cascade annulation reactions. nih.gov

| Coupling Reaction | Catalyst System (Example) | Key Transformation |

| Suzuki-Miyaura | PdCl2(dppf) | C-C bond formation |

| Buchwald-Hartwig | Palladium complexes | C-N bond formation |

| Ullmann Condensation | Copper salts | C-N bond formation |

| C6-Arylation | CuO | Regioselective C-C bond formation at C6 |

| C6-Alkylation | Dimeric Rh(II) complexes | Regioselective C-C bond formation at C6 |

Catalyst-Free Condensation Methodologies

In the pursuit of greener and more economical synthetic routes, catalyst-free condensation methods have gained significant attention. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions to form the desired products.

A notable example is the synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and primary amines. acs.org This method proceeds via an aza-Michael addition of an in situ formed enamine to the cyclohexadienone moiety, followed by rearomatization to yield the 6-hydroxy indole. acs.org The reaction demonstrates broad substrate scope, accommodating aromatic, aliphatic, and even chiral amines. acs.org In some instances, using a rhenium oxide catalyst, this reaction can be directed to produce 6-amino indoles instead. acs.org

Furthermore, catalyst-free conditions have been developed for the formation of C=N double bonds, a key step in the synthesis of many heterocyclic compounds. royalsocietypublishing.org This approach offers high functional group tolerance. royalsocietypublishing.org The synthesis of bis(indolyl)methanes has also been achieved under catalyst- and additive-free conditions using visible light induction at room temperature. rsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. erciyes.edu.trpreprints.org This approach offers significant advantages in terms of step economy and the rapid generation of molecular diversity. erciyes.edu.tr

Ugi-type reactions are a prominent class of MCRs. An elegant two-to-three-step sequence involving an initial Passerini reaction (a related MCR) of an N-protected amino acid-derived aldehyde can lead to complex peptide-like structures. nih.gov While not directly synthesizing this compound, the principles of Ugi and Passerini reactions are applicable to the construction of highly substituted indole derivatives. For example, a four-component reaction of an isocyanide, aldehyde, dimedone, and ammonium (B1175870) acetate (B1210297) can produce highly substituted 1H-indole-4(5H)-ones. nih.gov

Other MCRs have been developed for the synthesis of various indole derivatives. A one-pot, three-component coupling of a substituted or unsubstituted benzaldehyde, N-methylaniline, and an indole using a Yb(OTf)3-SiO2 catalyst provides an efficient route to 3-substituted indoles. chapman.edu Another example involves the reaction of indole, acetylacetone, and aldehyde derivatives in ethanol (B145695) to synthesize new 3-substituted indole derivatives. researchgate.net The synthesis of functionalized dihydro-1H-indol-4(5H)-ones has been achieved through a catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones. researchgate.net

One-Pot Synthetic Protocols for Indole Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant improvements in efficiency and sustainability.

A one-pot process has been developed for the synthesis of 2-substituted indoles starting from 2-iodo-N-mesylarylamines and terminal alkynes in the presence of Cu2O. nih.gov This method avoids the need for a palladium catalyst, a ligand, or a base. nih.gov Another one-pot protocol for substituted indoles involves a titanium-mediated reaction of ketones with amines to form imines, followed by an intramolecular copper-catalyzed N-arylation. rsc.org This sequence allows for the preparation of indoles with various N-substituents. rsc.org

Furthermore, a one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives has been reported using a Pd/C catalyst. acs.org

Reductive Cyclization of Precursor Nitrobenzene Derivatives

The reductive cyclization of appropriately substituted nitroaromatics is a classic and reliable strategy for constructing the indole ring system.

The Batcho-Leimgruber indole synthesis is a well-established method that involves the reaction of a (4-methyl-3,5-dinitrophenyl)phosphonate with dimethylformamide dimethyl acetal (B89532) to form an enamine. researchgate.netosi.lv Subsequent reductive cyclization of this intermediate leads to the indole core. The choice of reducing agent is crucial and can allow for the selective formation of either (4-nitro-1H-indol-6-yl)- or (4-amino-1H-indol-6-yl)phosphonates. researchgate.netosi.lv

Another approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes using carbon monoxide as the reducing agent. orgsyn.org This method is tolerant of a wide range of functional groups and generally proceeds at lower temperatures than other reductive cyclization methods. orgsyn.org The synthesis of 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride has been achieved through the reduction of 4-nitro-1-TIPS-indole using 10% Pd/C under a hydrogen atmosphere. acs.org

Specific Approaches for Introducing Methyl and Amine Functionalities

The synthesis of this compound requires the specific placement of both a methyl and an amine group on the indole ring.

Regioselective Introduction of the Methyl Group

Achieving regioselectivity in the functionalization of the indole core, particularly on the six-membered ring, can be challenging due to the similar reactivity of the C4-C7 positions. frontiersin.org

Recent advancements have provided methods for the regioselective synthesis of C6-alkylated indoles. One such protocol utilizes the reaction of 2-alkynylanilines with phosphorus ylides as alkylating reagents. rsc.org The regioselectivity is controlled by an imino exchange and the steric effects of the phosphorus ylide. rsc.org

Direct Amination Techniques and Nitro Group Reduction Strategies

The introduction of an amino group onto the C-4 position of the indole nucleus is a critical step in the synthesis of this compound. While direct C-H amination is an area of active research, the reduction of a nitro group precursor remains the most established and reliable strategy. acs.orgrsc.org

Direct Amination

Direct C-H amination of hydrocarbons is a highly sought-after transformation in organic synthesis, but it remains challenging. acs.org For indole systems, the inherent reactivity poses a significant hurdle. The C-3 position is the most nucleophilic and electronically favored site for electrophilic substitution, making selective functionalization at other positions, such as C-4, difficult to achieve directly. wikipedia.org Attempts to directly functionalize the 4-position of protected 4-aminoindoles via methods like Buchwald-Hartwig couplings have proven unsuccessful in specific cases. acs.org

Nitro Group Reduction

A more conventional and widely implemented strategy involves the introduction of a nitro group at the C-4 position, followed by its reduction to the desired amine. This multi-step process typically begins with a suitable indole precursor, such as 6-methyl-1H-indole, which is nitrated to form 6-methyl-4-nitro-1H-indole. This intermediate is then subjected to reduction. Several effective reduction methods have been developed, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common reduction strategies include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is a clean and efficient method, though its application can be limited by the sensitivity of other functional groups or the indole ring itself to hydrogenation conditions, which can sometimes lead to degradation. acs.org

Metal-Acid and Metal-Salt Systems: The reduction of nitroarenes using metals in the presence of an acid or salt is a classic and robust method. A frequently used system for indole synthesis is iron powder with ammonium chloride in a mixed solvent system of methanol, THF, and water at elevated temperatures (e.g., 60 °C). acs.org This method was found to be successful for the synthesis of diaminoindoles where catalytic hydrogenation resulted in complex mixtures. acs.org

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) is a mild reducing agent, but its reactivity can be enhanced for nitro group reduction by using it in combination with transition metal salts. A system of NaBH₄ and iron(II) chloride (FeCl₂) has been shown to be highly chemoselective, capable of reducing an aromatic nitro group to an amine in high yield (up to 96%) without affecting other reducible functional groups like esters. d-nb.info

The following table summarizes key reagents used for the reduction of nitroindoles to aminoindoles.

| Reagent System | Typical Conditions | Notes | Source(s) |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon | Common for reducing nitro groups. | |

| Fe / NH₄Cl | Iron powder, Ammonium chloride, MeOH/THF/H₂O, 60 °C | Effective when catalytic hydrogenation fails or causes degradation. | acs.org |

| NaBH₄ / FeCl₂ | Sodium borohydride, Iron(II) chloride, THF, 25-28 °C | Offers high chemoselectivity, preserving ester groups. | d-nb.info |

Amine and Ring Nitrogen Protection/Deprotection Methodologies

The acidic N-H proton and the nucleophilic amine group in aminoindoles often require protection during multi-step syntheses to prevent unwanted side reactions and to direct reactivity to other sites. bhu.ac.inmdpi.org The selection of protecting groups is crucial, and the ability to selectively remove them (orthogonal protection) is a key strategy in complex syntheses. acs.org

Indole Ring Nitrogen Protection

The indole nitrogen is often protected to increase stability, particularly under acidic conditions, and to facilitate reactions like C-2 lithiation. mdpi.orgthieme-connect.com A variety of protecting groups are available, each with specific conditions for introduction and removal.

Key protecting groups for the indole nitrogen include:

Sulfonyl Groups (e.g., Tosyl, Ts): These are stable protecting groups, often removed under reductive conditions. mdpi.orgthieme-connect.com

Carbamates (e.g., t-Butoxycarbonyl, Boc): Widely used due to their stability and ease of removal under either acidic (e.g., TFA) or mild basic (e.g., NaOMe in methanol) conditions. acs.orgmdpi.orgtandfonline.com

Silyl Groups (e.g., Triisopropylsilyl, TIPS): These bulky groups offer significant steric protection and are typically cleaved with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). acs.orgmdpi.org

Acyl Groups (e.g., Pivaloyl): The pivaloyl group is exceptionally bulky and can protect both the N-1 and C-2 positions from reaction. mdpi.orgthieme-connect.com However, its removal is challenging and often requires strong bases like lithium diisopropylamide (LDA) at elevated temperatures. mdpi.orgthieme-connect.com

Alkyl Groups (e.g., Benzyl, p-Methoxybenzyl): Benzyl groups are common, though their removal can sometimes result in low yields. clockss.org The p-methoxybenzyl (PMB) group can be cleaved oxidatively with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under acidic conditions with TFA. clockss.org

Exocyclic Amine Protection

In syntheses requiring further modification of the molecule after the formation of the 4-amino group, this exocyclic amine may also need to be protected. In the synthesis of molecules with multiple amino groups, such as diaminoindoles, orthogonal protecting groups are employed to allow for the selective deprotection and derivatization of one amine in the presence of the other. acs.org

For instance, in the synthesis of a 3,4-diaminoindole, the two amino groups were differentially protected with benzyloxycarbonyl (Cbz) and t-butoxycarbonyl (Boc) groups. acs.org The Cbz group can be removed via hydrogenolysis, while the Boc group is cleaved with acid, allowing for sequential chemical modifications at each amine site. acs.org

The table below summarizes common protecting groups for indole and exocyclic amines and their deprotection conditions.

| Protecting Group | Protected Atom | Deprotection Reagents/Conditions | Source(s) |

| t-Butoxycarbonyl (Boc) | Indole-N, Amine-N | Trifluoroacetic acid (TFA); or Sodium methoxide (B1231860) (NaOMe) in MeOH | acs.orgtandfonline.com |

| Triisopropylsilyl (TIPS) | Indole-N | Tetra-n-butylammonium fluoride (TBAF) | acs.org |

| Pivaloyl | Indole-N | Lithium diisopropylamide (LDA), 40-45 °C | mdpi.orgthieme-connect.com |

| p-Methoxybenzyl (PMB) | Indole-N | DDQ; or Trifluoroacetic acid (TFA) | clockss.org |

| Benzyloxycarbonyl (Cbz) | Amine-N | Catalytic Hydrogenation (e.g., H₂, Pd/C) | acs.org |

| Formyl (For) | Indole-N | N,N'-Dimethylethylenediamine (DMEDA) in water | nih.gov |

Optimization of Synthetic Reaction Conditions and Yields

Achieving an efficient synthesis of this compound requires careful optimization of reaction parameters to maximize product yield and purity while minimizing side reactions and product decomposition. Key factors that are commonly adjusted include the choice of reagents, catalysts, solvents, temperature, and reaction time.

Reagent and Catalyst Selection

The choice of reagents is fundamental to a successful reaction. In the reduction of a nitroindole precursor, for example, catalytic hydrogenation with Pd/C can sometimes lead to degradation of the sensitive indole ring. acs.org An optimization study might therefore screen alternative reducing systems. In one such case, a combination of iron powder and ammonium chloride was found to give the desired aminoindole cleanly, whereas hydrogenation failed. acs.org Similarly, a NaBH₄-FeCl₂ system was developed for its high chemoselectivity in reducing nitro groups without affecting ester functionalities, a significant advantage in the synthesis of complex molecules. d-nb.info

Solvent and Temperature Effects

The reaction solvent and temperature play critical roles in reaction kinetics and selectivity. In a study on the synthesis of 6-hydroxy indoles, various solvents were screened, with toluene (B28343) providing the best yields under the optimized conditions. acs.org Temperature control is also vital. An Ugi four-component reaction to form indole-containing dipeptides showed a notable yield improvement from 52% to 65% when the temperature was increased from room temperature to 40 °C. rjpbcs.com Conversely, for some reactions, prolonged reaction times or excessive heat can lead to the decomposition of the desired indole product, necessitating a balance to achieve high conversion without sacrificing yield. unimi.it

Use of Additives and Bases

In some cases, reactions fail to proceed under standard conditions and require the use of additives. For example, when certain weakly nucleophilic amines failed to react in a 6-hydroxy indole synthesis, the addition of a catalytic amount of a Lewis acid (Re₂O₇, 5 mol%) was found to promote the reaction, leading to good yields and expanding the scope of the methodology. acs.org The choice of base is also crucial in reactions involving deprotonation steps, such as the protection of the indole nitrogen or C-2 lithiation, where strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. acs.orgmdpi.org

The following table presents examples of optimized reaction conditions from various indole syntheses, illustrating the impact of modifying these parameters.

| Reaction Type | Parameter Optimized | Initial Condition | Optimized Condition | Outcome | Source(s) |

| Ugi 4-Component Reaction | Temperature | Room Temperature | 40 °C | Yield increased from 52% to 65%. | rjpbcs.com |

| 6-Hydroxy Indole Synthesis | Solvent | Various solvents screened | Toluene | Highest yields (66-82%) achieved. | acs.org |

| 6-Hydroxy Indole Synthesis | Additive | No additive (reaction failed) | 5 mol% Re₂O₇ | Reaction proceeded in good yields (65-68%). | acs.org |

| Nitro Group Reduction | Reagent | Catalytic Hydrogenation | Fe / NH₄Cl | Avoided degradation and gave clean product. | acs.org |

Derivatization and Functionalization Strategies of the 6 Methyl 1h Indol 4 Amine Scaffold

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgbhu.ac.in The reaction's regioselectivity is governed by the electronic properties of the indole nucleus and the influence of its substituents.

The most reactive position on an unsubstituted indole for electrophilic attack is C3, which is significantly more reactive than benzene (B151609). wikipedia.org This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction without disrupting the aromaticity of the fused benzene ring. bhu.ac.in If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position. bhu.ac.in Substitution on the benzene portion of the scaffold is less favorable but can be achieved, often directing to the C5 or C6 positions, particularly if the more reactive sites on the pyrrole (B145914) ring are blocked. wikipedia.orgbhu.ac.in

In the specific case of 6-methyl-1H-indol-4-amine, the directing effects of the existing substituents are paramount. The C4-amino group is a potent activating group and an ortho-, para-director. The C6-methyl group is also an activating, ortho-, para-director. These groups work in concert to strongly activate the benzene ring, influencing the position of further substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Position of Attack | Notes |

| Nitration | HNO₃/H₂SO₄ | C5 or C7 | The strong activating effect of the C4-amine directs the electrophile (NO₂⁺) to ortho and para positions. |

| Bromination | Br₂/Lewis Acid | C3, C5, or C7 | C3 is the most nucleophilic site on the indole ring itself. wikipedia.org The C4-amine directs to C5. Competition between sites is expected. |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) | C3 | This reaction is highly selective for the C3 position of indoles. wikipedia.org |

| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | C3 or C5 | The reaction can occur at the C3 position or on the activated benzene ring at the C5 position. |

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine at the C4 position is a potent nucleophile, capable of reacting with a wide array of electrophiles. This reactivity allows for extensive functionalization directly on the nitrogen atom, a key strategy for modifying the scaffold's properties.

These reactions typically involve the attack of the amine's lone pair of electrons on an electron-deficient center, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Such modifications are fundamental in building more complex molecules from the initial scaffold. For instance, the amine can be alkylated or acylated to introduce new functional groups. evitachem.com

| Reaction Type | Electrophile | Product Class | General Conditions |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| N-Arylation | Aryl Halide (Ar-X) | Diaryl/Arylalkyl Amine | Palladium or Copper Catalyst, Base, Ligand (Buchwald-Hartwig or Ullmann conditions) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Base or Acid Catalyst |

Condensation Reactions with the Primary Amine Functionality

Condensation reactions involving the primary amine are a cornerstone of its derivatization, leading to the formation of imines and amides through the elimination of a small molecule, typically water. masterorganicchemistry.com

Imine Formation: Primary amines, such as this compound, react with aldehydes or ketones in a reversible condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org The resulting C=N double bond can be further reduced to an amine, a process known as reductive amination. organic-chemistry.org

Amide Formation: The reaction between the C4-amine and a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) yields a stable amide bond. acs.org Direct amidation from a carboxylic acid requires high temperatures or the use of coupling agents to activate the carboxyl group. Common coupling agents include carbodiimides (like DCC or EDC) or borate (B1201080) esters. acs.org

| Reaction | Reactant | Product | Key Reagents/Conditions |

| Imine Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine (Schiff Base) | Acid catalyst (e.g., TsOH), removal of water |

| Amide Formation (from Acyl Chloride) | Acyl Chloride (R-COCl) | Amide | Stoichiometric base (e.g., pyridine, Et₃N) |

| Amide Formation (from Carboxylic Acid) | Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., EDC, HATU) or high heat |

General Strategies for Modifying Primary and Secondary Amine Groups

The versatility of the primary amine group extends beyond the reactions mentioned above, allowing for a broad spectrum of chemical modifications. These transformations are crucial for fine-tuning the electronic and steric properties of the resulting molecule.

One of the most powerful methods for amine modification is reductive amination. organic-chemistry.orgvulcanchem.com This process involves the reaction of the amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a more substituted amine. vulcanchem.com Other important modifications include the formation of sulfonamides, ureas, and carbamates, which are common functional groups in pharmacologically active compounds. acs.org

| Modification | Reagent(s) | Functional Group Formed |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Carbamate (B1207046) Formation | Chloroformate (R-O-COCl) or Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carbamate |

Site-Specific Functionalization and Diversification of the Indole Scaffold

Achieving site-specific functionalization on a molecule with multiple reactive centers like this compound requires strategic planning, often involving the use of protecting groups. acs.org The key reactive sites are the indole N1-H, the C4-NH₂, and the C-H bonds at positions C2, C3, C5, and C7.

Protecting the most reactive sites allows for the selective modification of others. For example, the indole N1-H can be protected with groups like triisopropylsilyl (TIPS) or tosyl (Ts) to prevent its participation in reactions. acs.org The C4-amine can be protected as a carbamate (e.g., Boc-carbamate) to reduce its nucleophilicity and direct electrophilic attack to the indole ring, for instance, bromination at the C3 position. acs.org

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, provide powerful tools for late-stage functionalization, enabling the introduction of diverse substituents at specific positions of the indole scaffold with high precision. nih.govacs.orgnih.gov

| Target Site | Strategy | Example Reaction | Reference |

| N1-Indole | Protection followed by deprotection | Reaction with TIPS-Cl, followed by other chemistry, then removal with TBAF | acs.org |

| C3-Indole | Electrophilic substitution on N-protected scaffold | Bromination of N-TIPS, C4-Boc protected indole with NBS | acs.org |

| C4-Amine | N-Alkylation/Acylation | Reaction with electrophiles after protecting other sites if necessary | evitachem.com |

| C6-Position | Remote C-H functionalization | Brønsted acid-catalyzed reaction with β,γ-unsaturated α-ketoesters | nih.gov |

Introduction of Radiolabels for Chemical Research Applications

Radiolabeling the this compound scaffold is essential for its use as a tracer in imaging techniques like Positron Emission Tomography (PET). researchgate.net The introduction of a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), allows for the non-invasive study of biological processes.

Several methods exist for incorporating these isotopes:

N-Alkylation: The C4-amine can be methylated using radiolabeled methyl iodide ([¹¹C]CH₃I) or methyl triflate ([¹¹C]CH₃OTf). researchgate.netacs.org This is a rapid and common method for labeling amine-containing molecules.

Reductive Amination: Using [¹¹C]formaldehyde is a versatile alternative for introducing a [¹¹C]methyl group. researchgate.net This method is advantageous as it can often be performed in aqueous media without the need to protect other sensitive functional groups. researchgate.net

Aromatic Ring Labeling: Introducing a radiohalogen like ¹⁸F onto the benzene ring typically requires a multi-step synthesis. A common strategy involves preparing a precursor with a good leaving group (e.g., a nitro group or a bromo group) that can be displaced by [¹⁸F]fluoride or used in a precursor for radiofluorination via borylation.

| Isotope | Labeling Method | Precursor/Reagent | Application |

| ¹¹C | N-Methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET Imaging |

| ¹¹C | Reductive Amination | [¹¹C]Formaldehyde, reducing agent | PET Imaging |

| ¹⁸F | Nucleophilic Substitution | Precursor with leaving group, K[¹⁸F]F | PET Imaging |

| ¹⁸F | Electrophilic Fluorination | [¹⁸F]F₂ or other electrophilic ¹⁸F source | PET Imaging |

Advanced Spectroscopic Characterization of 6 Methyl 1h Indol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including 6-methyl-1H-indol-4-amine and its analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For derivatives of this compound, characteristic signals can be assigned to the protons of the indole (B1671886) core, the methyl group, and any substituents.

In a related compound, 3-methyl-1H-indole, the methyl protons typically appear as a singlet around δ 2.3 ppm. rsc.org The protons on the aromatic ring of the indole nucleus exhibit characteristic chemical shifts and coupling constants that are influenced by the substitution pattern. For instance, in 6-fluoro-3-methyl-1H-indole, the proton at the 7-position appears as a doublet of doublets, while the proton at the 2-position is a singlet. rsc.org For 1-methyl-1H-indole-3-carbaldehyde, the methyl protons are observed as a singlet at δ 3.90 ppm, and the aromatic protons resonate between δ 7.33 and 8.35 ppm. rsc.org

Representative ¹H NMR Data for Indole Derivatives:

| Compound | Solvent | Key ¹H NMR Signals (δ ppm) |

| 6-Fluoro-3-methyl-1H-indole | CDCl₃ | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) rsc.org |

| 3-Cyclohexyl-6-methyl-1H-indole | CDCl₃ | 7.67 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 8.0 Hz, 1H), 7.06 (d, J = 0.4 Hz, 1H), 6.92 (dd, J = 0.9, 8.1 Hz, 1H), 6.79 (d, J = 1.8 Hz, 1H), 2.81-2.76 (m, 1H), 2.44 (s, 3H), 2.09-2.07 (m, 2H), 1.82-1.78 (m, 4H), 1.47-1.25 (m, 4H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For indole derivatives, the carbon atoms of the aromatic rings typically resonate in the region of δ 110-140 ppm. The methyl carbon signal appears at a much higher field, generally around δ 10-25 ppm. For example, in 3-methyl-2-phenyl-1H-indole, the methyl carbon signal is observed at δ 9.81 ppm. rsc.org In 3-cyclohexyl-6-methyl-1H-indole, the methyl carbon resonates at δ 21.7 ppm. rsc.org

Representative ¹³C NMR Data for Indole Derivatives:

| Compound | Solvent | Key ¹³C NMR Signals (δ ppm) |

| 6-Fluoro-3-methyl-1H-indole | CDCl₃ | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 rsc.org |

| 3-Cyclohexyl-6-methyl-1H-indole | CDCl₃ | 136.9, 131.5, 124.7, 123.0, 120.7, 119.0, 118.8, 111.2, 35.6, 34.1, 27.0, 26.6, 21.7 rsc.org |

Advanced NMR Techniques for Tautomeric Identification

Indazole derivatives, which are structurally related to indoles, can exist as tautomers. Advanced NMR techniques, including the use of ¹⁵N NMR and variable-temperature NMR studies, are crucial for identifying the predominant tautomeric form. jmchemsci.com The chemical shifts of nitrogen atoms are particularly sensitive to their bonding environment, allowing for the differentiation between 1H- and 2H-tautomers. encyclopedia.pub For instance, in substituted indazoles, the ¹³C NMR chemical shifts can also help distinguish between tautomers, with the 1H tautomer appearing at 132-133 ppm and the 2H tautomer at 123-124 ppm. jmchemsci.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.

Precise Molecular Weight and Formula Validation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the molecular formula of a compound. This is essential for confirming the identity of newly synthesized compounds. For instance, the molecular formula of a derivative can be validated by comparing the experimentally measured exact mass with the calculated mass. rsc.orgtandfonline.com This technique is also used to confirm the molecular weight of intermediates and final products in a synthetic pathway. jmchemsci.com

Example of HRMS Data for an Indole Derivative:

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| 3-Cycloheptyl-6-methyl-1H-indole | ESI | [M+H]⁺ 228.1752 | 228.1747 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies.

For this compound and its derivatives, key IR absorptions include:

N-H stretch: The N-H stretching vibrations of the amine and the indole ring typically appear in the region of 3300-3500 cm⁻¹.

C-H stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear below 3000 cm⁻¹. researchgate.net

C=C stretch: The stretching vibrations of the aromatic carbon-carbon double bonds in the indole ring are found in the 1500-1650 cm⁻¹ region. researchgate.net

C-N stretch: The C-N stretching vibration is typically observed in the range of 1200-1350 cm⁻¹.

In a related compound, 3-cyclohexyl-6-methyl-1H-indole, characteristic IR peaks were observed at 3412 cm⁻¹ (N-H stretch), and in the 2852-2924 cm⁻¹ region (C-H stretch). rsc.org For a derivative containing a carbonyl group, a strong absorption band around 1700 cm⁻¹ would be expected.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Although specific crystallographic data for this compound is not available, studies on analogous indole structures provide insight into the expected findings. For instance, X-ray diffraction analysis of various substituted indoles has confirmed the near-planar geometry of the indole core. vulcanchem.com

Analysis of Molecular and Crystal Packing Structures

The molecular structure of an indole derivative, as would be determined by X-ray crystallography, reveals the precise spatial arrangement of the atoms. For this compound, this would involve determining the bond lengths and angles of the fused benzene (B151609) and pyrrole (B145914) rings, as well as the orientation of the methyl and amine substituents.

The crystal packing describes how individual molecules are arranged within the crystal lattice. This arrangement is governed by non-covalent intermolecular forces. In studies of related indole compounds, such as certain 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, the crystal system and space group are determined, providing a complete picture of the solid-state architecture. mdpi.com For example, a related compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com

Table 1: Hypothetical Crystallographic Data for an Indole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| α (°) | 90 |

| β (°) | 93.243 |

| γ (°) | 90 |

| Volume (ų) | 2022.17 |

| Z | 8 |

Note: This table is illustrative and based on data for a related indole compound, not this compound. mdpi.com

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Intermolecular interactions, particularly hydrogen bonds, play a critical role in defining the crystal packing and can influence the physicochemical properties of the compound. The amine (-NH2) and the indole N-H groups of this compound are capable of acting as hydrogen bond donors, while the nitrogen atom of the amine group can act as an acceptor.

In the crystal structures of similar heterocyclic compounds, extensive hydrogen bonding networks are frequently observed. wm.edu For example, in the crystal structure of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers. nih.goviucr.org These dimers are further connected by C—H⋯π and π–π stacking interactions, creating a layered supramolecular structure. nih.goviucr.org The presence of hydroxyl or amino groups on indole rings is known to facilitate the formation of hydrogen bonds, which can significantly impact the crystal's stability. vulcanchem.comescholarship.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. rroij.com It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds. scispace.com A validated HPLC method provides confidence that the sample is free from starting materials, by-products, and other impurities.

For indole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a non-polar stationary phase is used with a polar mobile phase. The purity of synthesized compounds is typically determined by calculating the peak area percentage of the main component.

While a specific HPLC method for this compound is not detailed in the searched literature, methods for related structures have been described. For instance, the purity of certain indole-2-carbohydrazide derivatives was determined using an Agilent 1100 Series HPLC system with a C18 column. tandfonline.com The mobile phase consisted of a gradient of water and acetonitrile. tandfonline.com The development of an HPLC method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength.

Table 2: Typical Parameters for HPLC Purity Analysis of an Indole Derivative

| Parameter | Typical Setting |

| Chromatographic System | Agilent 1100 Series or similar |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |

| Gradient | 0-30 min, 5% to 100% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 290 nm |

| Column Temperature | 35 °C |

| Injection Volume | 1-10 µL |

Note: This table represents a typical starting point for method development for an indole derivative, based on published methods for similar compounds. tandfonline.comnih.gov

Computational Chemistry and Theoretical Studies of 6 Methyl 1h Indol 4 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust and widely utilized computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is a dependable technique for exploring material properties ranging from geometric structures and energy profiles to electronic and optical characteristics. nih.gov Functionals such as the B3LYP hybrid functional are commonly employed in conjunction with basis sets like 6-31G or 6-311G to perform these calculations on indole (B1671886) derivatives. nih.govresearchgate.net

A primary application of DFT is the optimization of molecular geometry to predict the most stable three-dimensional structure of a compound. researchgate.net This process involves calculating the molecule's energy at various atomic arrangements to find the conformation with the minimum energy. The resulting optimized parameters include bond lengths, bond angles, and dihedral angles. researchgate.net

For indole derivatives, DFT calculations can accurately predict the planarity of the bicyclic indole ring system and the orientation of its substituents. nih.gov These theoretical predictions are often validated by comparing them with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov For instance, studies on related indole structures have shown good agreement between DFT-calculated bond parameters and those determined via X-ray diffraction. researchgate.net This process helps in understanding the subtle structural variations that can arise from different substitutions on the indole core.

Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative Scaffold (Theoretical Data) This table presents typical data obtained from DFT calculations on indole-related structures to illustrate the outputs of geometry optimization. The values are not specific to 6-methyl-1H-indol-4-amine but are representative of the class.

| Parameter | Bond | Predicted Value (B3LYP/6-311G) |

| Bond Length | C2-C3 | ~1.39 Å |

| N1-C2 | ~1.38 Å | |

| C8-N1 | ~1.40 Å | |

| Bond Angle | C2-N1-C8 | ~108.5° |

| N1-C2-C3 | ~110.2° | |

| C4-C5-C6 | ~120.5° | |

| Dihedral Angle | C3-C2-N1-C8 | ~0.5° |

The electronic properties of a molecule are key to its chemical reactivity and stability. nih.gov DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov Quantum molecular descriptors, including chemical hardness, softness, and electronegativity, can also be derived from HOMO and LUMO energies to further characterize the molecule's reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps (Theoretical Data) This table provides example values for indole-related compounds to demonstrate the type of data generated from electronic structure analysis.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| Carbazole-based D-A-D Compound 1 | -5.47 | -2.05 | 3.42 | nankai.edu.cn |

| Carbazole-based D-A-D Compound 2 | -5.20 | -2.70 | 2.50 | nankai.edu.cn |

| Substituted Hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Molecular Electrostatic Surface Potential (MESP or MEP) analysis is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. nih.gov

Different colors on the MESP map represent varying electrostatic potential values. Typically, regions with negative potential, which are susceptible to electrophilic attack, are colored red. researchgate.net Conversely, regions with positive potential, which are prone to nucleophilic attack, are colored blue. researchgate.net Intermediate potential values are represented by colors like orange, yellow, and green. researchgate.net For a molecule like this compound, MESP analysis would highlight the electron-rich areas, such as the region around the amine group and the indole nitrogen, and electron-deficient areas, providing insights into its intermolecular interaction patterns. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target. researchgate.net

Molecular docking simulations place a ligand, such as an indole derivative, into the active site of a protein target to predict its binding affinity and interaction patterns. nih.gov The results are often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.govnih.gov

These simulations can identify specific amino acid residues within the protein's binding pocket that interact with the ligand. acs.org Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Interactions: Including pi-pi stacking and pi-alkyl interactions involving aromatic rings, such as the indole core. nih.gov

For example, docking studies of indole-based compounds have revealed interactions with various protein targets, such as the hydrophobic pocket of U2AF1-UHM, where the indole group fits into a site formed by residues like L48, V113, and F135. acs.org

Table 3: Example of Predicted Binding Interactions for Indole Derivatives with Protein Targets (Theoretical Data) This table illustrates the kind of information obtained from molecular docking studies on various indole compounds and their protein targets.

| Ligand/Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interactions |

| Cissamanine | BACE1 | TRP137, PHE169 | -7.16 | Hydrogen Bonds, Hydrophobic Interactions |

| Dihydrotanshinone I | Acetylcholinesterase (AChE) | PHE295, TRP286, TYR337 | -9.20 | Hydrogen Bonds, Pi-Sigma, Hydrophobic Interactions |

| SF153 (Indole derivative) | U2AF1-UHM | L48, V85, V113, F135, I140 | Not specified | Hydrophobic Interactions |

| Thiazolidinone-indole compound | α-amylase | Not specified | Not specified | Inhibitory activity noted |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net Molecules are often flexible and can exist in multiple conformations due to rotation around single bonds. Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity.

DFT calculations are a powerful tool for conformational analysis. nih.gov By calculating the potential energy surface as a function of bond rotation, researchers can identify the most stable (lowest energy) conformers. For example, in studies of 1-(arylsulfonyl)indole derivatives, DFT calculations were used to determine the rotational barrier around the S-N bond, showing that the energy difference between conformers was in the range of 2.5–5.5 kcal/mol. nih.gov This type of analysis for this compound would help determine the preferred orientation of the amine and methyl groups relative to the indole ring, providing insights into its shape and how it might interact with protein targets.

Hydrophobic Pocket Interactions and Hydrogen Bonding Network Characterization

Computational docking studies on indole derivatives have provided significant insights into their binding mechanisms within protein targets. In studies of inhibitors targeting the U2AF1-UHM (U2 small nuclear RNP auxiliary factor 1 - U2AF homology motif) protein, the indole group of inhibitor molecules has been shown to dock into a well-defined hydrophobic pocket. acs.org This pocket is primarily formed by the amino acid residues Leucine 48 (L48), Isoleucine 140 (I140), Phenylalanine 135 (F135), Valine 113 (V113), and Valine 85 (V85). acs.org The interaction within this hydrophobic environment is a critical factor for the binding affinity of the inhibitor. acs.org

While the indole moiety itself primarily engages in hydrophobic interactions, other parts of the larger molecule can form crucial hydrogen bonds. For instance, in the inhibitor SF153, a methylpiperidin-4-amine group is positioned by a linker to form salt bridges or hydrogen bond interactions with two acidic residues, Glutamic acid 84 (E84) and Glutamic acid 83 (E83), in the peripheral region of the binding site. acs.org Theoretical studies of hydrogen bonding involving indole derivatives, such as 1-methylindole, show that they can form complexes with proton donors like alcohols. researchgate.net These interactions often involve the π-electron cloud of the indole ring system, leading to the formation of OH-π hydrogen-bonded complexes. researchgate.net The characterization of these networks, often through computational methods like Density Functional Theory (DFT), is essential for understanding the stability and orientation of ligands within binding sites. researchgate.netresearchgate.net The arrangement of hydrogen bonds can lead to the formation of complex, ordered structures like chains or sheets. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Scaffold Optimization through Computational Methods

Structure-Activity Relationship (SAR) studies, greatly aided by computational methods, are pivotal in optimizing lead compounds to enhance their potency and selectivity. nih.gov For indole-based inhibitors, computational models have suggested that substitutions on the indole group can be highly effective for improving binding affinity. acs.org This was explored in a study where various substitutions were made to the indole ring of the parent compound SF153 to improve its inhibition of U2AF1-UHM. acs.org

Initial computational docking calculations indicated that the hydrophobic pocket interacting with the indole group was not fully optimized. acs.org To explore this, a methyl group was computationally and synthetically introduced at all available positions of the indole ring. The derivative with a methyl group at the 4-position (4-methylindole, iSF-3) yielded the lowest IC50 value, demonstrating a significant improvement in inhibitory activity. acs.org Further exploration with other substituents at the 4-position, such as methoxy (B1213986) and ethoxy groups, led to even more potent compounds, with the 4-ethoxy derivative (AP232) showing the lowest IC50 value of 7.96 µM. acs.org

Computational binding models for the highly potent AP232 compound revealed that it adopted a docking pose similar to the parent compound. acs.org The enhanced activity was attributed to the hydrophobic ethyl group of the ethoxy substituent interacting favorably with a narrow hydrophobic groove formed by the side chains of Arginine 133 (R133) and Asparagine 136 (N136). acs.org This restricted space helps explain the reduced activities observed with larger alkoxy groups, showcasing how computational analysis can rationalize SAR findings and guide scaffold optimization. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create a mathematical model of a statistically validated correlation between the chemical structure of molecules and their biological activities. ej-chem.org The primary goal of QSAR studies is to develop reliable models that can predict the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov This approach is particularly valuable for large families of compounds, such as indole derivatives, which have been the subject of numerous QSAR analyses for various therapeutic targets. nih.goveurjchem.comnih.gov

The development of a QSAR model typically involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 or EC50 values) is compiled. ej-chem.orgeurjchem.com For each molecule, a set of molecular descriptors is calculated; these are numerical values that encode different aspects of the chemical structure, such as steric, electronic, or hydrophobic properties. The dataset is then divided into training and validation sets. nih.gov The training set is used to build the mathematical model, often using statistical techniques like multiple linear regression or machine learning algorithms. nih.gov

The robustness and predictive power of the resulting QSAR model are then assessed using the validation set. nih.gov Statistical metrics such as the coefficient of determination (R²) are used to evaluate the model's performance. nih.gov Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized indole derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and guide further molecular modifications. eurjchem.com

| Step | Description | Key Elements |

|---|---|---|

| 1. Data Collection | Compile a set of compounds with experimentally determined biological activities. | Chemical structures, biological data (e.g., IC50). |

| 2. Descriptor Calculation | Compute numerical descriptors that characterize the physicochemical properties of each molecule. | Topological, electronic, steric, hydrophobic descriptors. |

| 3. Model Development | Use statistical methods to build a mathematical relationship between descriptors and activity using a training set. | Regression analysis, machine learning algorithms. |

| 4. Model Validation | Assess the model's predictive ability using an independent validation (test) set. | Internal and external validation, R², cross-validation. |

| 5. Prediction | Use the validated model to predict the activity of new, untested compounds. | Virtual screening, lead optimization. |

Chemical Biology Applications and Probe Development

Design and Synthesis of 6-Methyl-1H-indol-4-amine Based Chemical Probes

The design of chemical probes based on the this compound scaffold begins with a parent compound known to interact with a specific biological target. The core design principle involves retaining the key pharmacophoric elements responsible for target binding while introducing modifications that allow for the attachment of reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling, often via a chemical linker. columbia.edu

The synthesis of these probes often involves multi-step procedures. Starting from commercially available or synthesized substituted indoles, key intermediates are prepared. acs.org For instance, a general approach could involve the protection of the amine and indole (B1671886) nitrogen, followed by functionalization at a suitable position on the indole ring. Subsequent reactions can then be used to introduce linkers and reporter groups. A common synthetic strategy is the Leimgruber-Batcho indole synthesis, which can be adapted to produce functionalized indoles. nih.gov Another approach involves the condensation of carboxymethyl cyclohexadienones with primary amines to form substituted indoles. acs.org For example, derivatives of 1H-indole-4-carboxamide have been designed and synthesized as potent inhibitors for specific enzymes, demonstrating the scaffold's versatility. rsc.org The synthesis of related indole piperidine (B6355638) analogues has also been described, where the indole scaffold is a key component for building N-substituted piperidines. nih.gov

Synthetic schemes often require optimization to overcome challenges such as the deactivation of the indole nitrogen by certain substituents, which can hinder reactions like alkylation. nih.gov In one documented synthesis, substituted indoles were reacted with secondary amines in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄), followed by reduction, to create intermediates that were subsequently deprotected to yield the final probe compounds. acs.org

In Vitro Target Engagement Studies

Confirming that a chemical probe binds to its intended target within a complex biological sample is a critical step in its validation. Several in vitro methods are employed for this purpose.

A widely used technique is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the binding affinity of a compound by competing with a fluorescently labeled ligand for the target protein. The resulting signal allows for the calculation of the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound. For example, an HTRF assay was used to evaluate a series of indole-based inhibitors against the U2AF1-UHM protein complex, where lower IC50 values indicated stronger binding. acs.org

Another powerful method is the Drug Affinity Responsive Target Stability (DARTS) assay. DARTS is used to confirm target engagement in a more native environment, such as cell lysates. The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure. This stabilization makes the protein more resistant to cleavage by proteases. In a DARTS experiment, cell lysates containing the target protein are incubated with the probe and then treated with a protease. The extent of protein degradation is then analyzed, typically by Western blotting. Increased resistance to proteolysis in the presence of the probe confirms direct binding. This method was successfully used to show that an indole-based compound binds to the endogenous U2AF1 protein in K562 cell lysates. acs.org

The following table summarizes the in vitro target engagement data for a series of indole-based compounds targeting U2AF1-UHM, as determined by an HTRF assay. acs.org

| Compound | Substitution on Indole Ring | IC50 (μM) |

| SF153 | None | 247.47 |

| iSF-3 | 4-methyl | 85.43 |

| iSF8 | 4-methoxy | 46.45 |

| AP232 (iSF9) | 4-ethoxy | 7.96 |

Investigation of Molecular Target Interactions and Pathway Modulation Mechanisms

Understanding how a probe interacts with its target at the atomic level is crucial for rational drug design and for interpreting its biological effects. Computational methods like molecular docking are often used to predict the binding mode of a ligand within the active site of its target protein. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of an indole-based inhibitor with U2AF1-UHM showed that the indole group fits into a well-defined hydrophobic pocket formed by specific amino acid residues (L48, I140, F135, V113, and V85). acs.org This provides a structural basis for the observed activity and guides further optimization. The accuracy of these models can be confirmed by co-crystal structures of the ligand-protein complex. nih.gov

Once target engagement is confirmed, the next step is to investigate the downstream consequences on cellular pathways. Indole-based compounds have been shown to modulate various signaling pathways. For instance, 1H-indole-4-carboxamide derivatives designed as PARP-1 inhibitors were found to cause a significant accumulation of DNA double-strand breaks. rsc.org This, in turn, impaired cell-cycle progression in cancer cells deficient in the BRCA1 protein. rsc.org Similarly, inhibitors of the mTOR kinase, a pathway often targeted by indole-based molecules, can block the G1 to S phase transition in the cell cycle, leading to cell cycle arrest. wikipedia.org By using probes based on this compound, researchers can dissect the specific roles of target proteins within these complex cellular networks.

Ligand Design and Scaffold Diversification for Specific Target Interactions

The this compound scaffold serves as a template for creating diverse chemical libraries to identify ligands with high potency and selectivity for a specific target. A common strategy is to systematically introduce different chemical groups at various positions on the indole ring to explore the structure-activity relationship (SAR). nih.gov

A clear example of this approach was the optimization of an inhibitor for U2AF1-UHM. acs.org Researchers began with a parent indole compound and introduced a methyl group at each available position. They found that a 4-methylindole (B103444) derivative (iSF-3) significantly improved potency. acs.org Building on this finding, they explored other substituents at the 4-position, including fluoro, cyano, and bromo groups, but these did not offer further improvement. However, introducing alkoxy groups led to even greater potency, with a 4-ethoxyindole derivative (AP232) being the most effective inhibitor. acs.org This systematic approach demonstrates how subtle modifications to the indole scaffold can dramatically enhance target interaction.

Scaffold diversification also involves making more significant structural changes, such as attaching the indole core to other cyclic systems. For example, new series of 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues were designed and synthesized to explore new chemical space for antimycobacterial agents. nih.gov This strategy of "scaffold hopping" or creating hybrid molecules can lead to the discovery of compounds with novel mechanisms of action or improved pharmacological properties. The indole ring's chemical tractability and its resemblance to the structure of various protein components make it an exceptionally valuable scaffold for such diversification efforts in drug discovery. nih.gov

Potential in Materials Science and Advanced Chemical Systems

Role as a Chemical Building Block in Complex Organic Synthesis

The indole (B1671886) nucleus is a versatile starting point for the synthesis of a wide array of complex organic molecules. nih.gov The presence of both a nucleophilic nitrogen atom and reactive carbon positions makes it a valuable synthon. In the case of 6-methyl-1H-indol-4-amine, the amino group at the C4 position significantly influences its reactivity.

4-Aminoindoles can act as 1,4-bisnucleophiles, participating in multicomponent reactions to construct intricate molecular architectures. rsc.org This dual reactivity allows for the diversity-oriented synthesis of novel tricyclic indole derivatives with fused seven-membered rings. rsc.org The amino group can react with electrophiles, while the C5 position (or other positions on the indole ring) can engage in further transformations. This capability opens up avenues for creating complex molecular frameworks from relatively simple starting materials.

The general reactivity of indoles in electrophilic substitution reactions, primarily at the C3 position, is well-established. youtube.com The electron-donating nature of the amino and methyl groups in this compound is expected to further activate the indole ring towards such substitutions, facilitating the introduction of various functional groups. This functionalization is a key step in tailoring the properties of the molecule for specific applications.

The synthesis of indole derivatives is a mature field, with numerous established methods like the Fischer, Bischler, and Leimgruber-Batcho syntheses. creative-proteomics.comnih.gov These methods can be adapted to produce a variety of substituted indoles, which can then be used as building blocks in more complex syntheses. The availability of synthetic routes to compounds like this compound is crucial for its exploration as a versatile chemical building block. researchgate.netrsc.org

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. acs.org This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The mechanism of AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission. acs.org